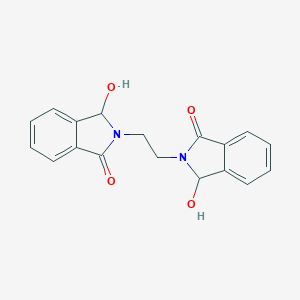
2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one), also known as EHDI, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EHDI belongs to the class of isoindoline alkaloids and is synthesized through a multi-step process involving various chemical reactions.
Wirkmechanismus
The mechanism of action of 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in inflammation and cancer development. 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has also been shown to inhibit the activity of certain protein kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has been shown to possess significant anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) is also highly selective in its activity, which makes it a useful tool for studying specific enzymes and signaling pathways. However, 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one). One potential application is in the development of novel anti-inflammatory and anti-cancer drugs. 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) and to explore its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) involves the reaction of 2,3-dihydro-1H-isoindol-1-one with ethyl chloroacetate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced product with phthalic anhydride to yield 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one).
Wissenschaftliche Forschungsanwendungen
2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) is in the field of medicinal chemistry, where it has been shown to possess significant anti-inflammatory and anti-cancer properties. 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
Molekularformel |
C18H16N2O4 |
|---|---|
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
3-hydroxy-2-[2-(1-hydroxy-3-oxo-1H-isoindol-2-yl)ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C18H16N2O4/c21-15-11-5-1-2-6-12(11)16(22)19(15)9-10-20-17(23)13-7-3-4-8-14(13)18(20)24/h1-8,15,17,21,23H,9-10H2 |
InChI-Schlüssel |
WCJFLPQXCFNBSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CCN3C(C4=CC=CC=C4C3=O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CCN3C(C4=CC=CC=C4C3=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide](/img/structure/B276839.png)



![N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B276844.png)

![3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B276860.png)
![3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276861.png)
![3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276864.png)
![methyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276866.png)
![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)

